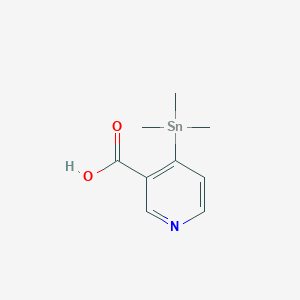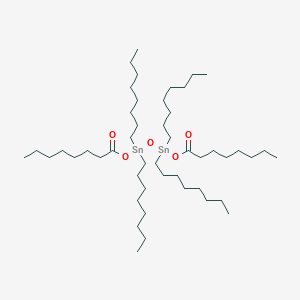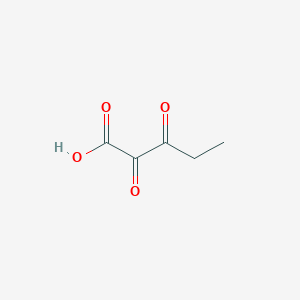![molecular formula C9H24OSi3 B14263456 1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 141381-06-8](/img/no-structure.png)
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is a silicon-based organic compound It is characterized by the presence of a vinyl group (ethenyl) attached to a disilane backbone, which is further substituted with trimethylsilyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of vinyl-containing silanes with disilane derivatives. One common method is the hydrosilylation reaction, where a vinylsilane reacts with a disilane in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted disilanes.
Substitution: Various substituted disilanes depending on the nucleophile used.
Scientific Research Applications
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing compounds and materials.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved often include catalytic cycles facilitated by transition metal catalysts.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetramethyl-1,2-diphenyldisilane: Similar disilane backbone but with phenyl groups instead of a vinyl group.
1,1,2,2-Tetramethyl-1,2-diphenyl-disilane: Another variant with phenyl groups.
1,1,2,2-Tetramethyl-1,2-ethanediyl-bis-benzene: Contains a similar tetramethyl structure but with benzene rings.
Uniqueness
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical synthesis. The trimethylsilyl group also provides stability and can be easily modified, making this compound a valuable intermediate in various synthetic applications.
Properties
| 141381-06-8 | |
Molecular Formula |
C9H24OSi3 |
Molecular Weight |
232.54 g/mol |
IUPAC Name |
ethenyl-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-13(8,12(5,6)7)10-11(2,3)4/h9H,1H2,2-8H3 |
InChI Key |
OYVRWWLUTBYGRC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)



![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)


silane](/img/structure/B14263461.png)

